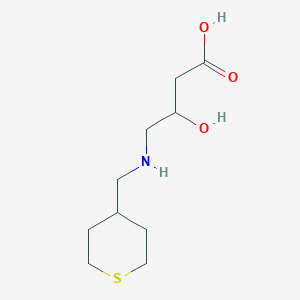
6-(tert-Butylthio)-5-methylnicotinonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(tert-Butylthio)-5-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound features a tert-butylthio group and a methyl group attached to a nicotinonitrile core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylthio)-5-methylnicotinonitrile typically involves the introduction of the tert-butylthio group and the methyl group onto the nicotinonitrile core. One common method involves the reaction of 5-methylnicotinonitrile with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow reactors allows for better control over reaction conditions, such as temperature and pressure, leading to more efficient synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
6-(tert-Butylthio)-5-methylnicotinonitrile can undergo various chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The methyl and tert-butylthio groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed for the reduction of the nitrile group.
Substitution: Bases like sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
6-(tert-Butylthio)-5-methylnicotinonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-(tert-Butylthio)-5-methylnicotinonitrile exerts its effects depends on the specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or other biomolecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-(tert-Butylthio)-5-methylpyridine
- 6-(tert-Butylthio)-5-methylquinoline
- 6-(tert-Butylthio)-5-methylisoquinoline
Uniqueness
6-(tert-Butylthio)-5-methylnicotinonitrile is unique due to the presence of both the tert-butylthio and methyl groups on the nicotinonitrile core. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H14N2S |
|---|---|
Poids moléculaire |
206.31 g/mol |
Nom IUPAC |
6-tert-butylsulfanyl-5-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H14N2S/c1-8-5-9(6-12)7-13-10(8)14-11(2,3)4/h5,7H,1-4H3 |
Clé InChI |
MLRKSDUXITYUSN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CN=C1SC(C)(C)C)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(S)-2-(tert-Butoxycarbonyl)-2,8-diazaspiro[4.5]decane-3-carboxylicacid](/img/structure/B15230799.png)
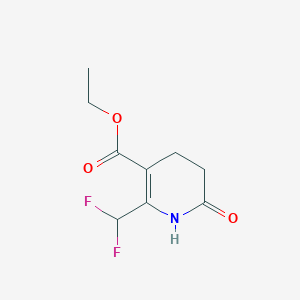
![2-Oxabicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B15230803.png)
![Methyl 3-hydroxy-7-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B15230808.png)

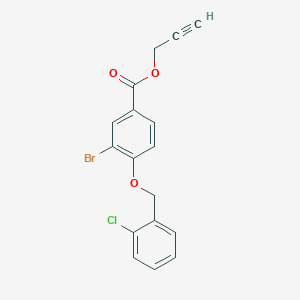
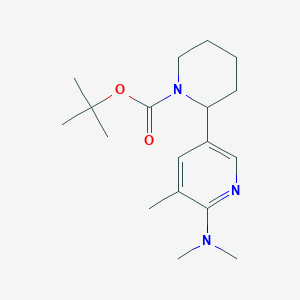
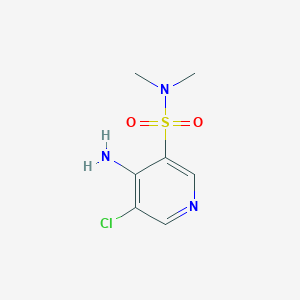

![2-(2-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)acetic acid](/img/structure/B15230850.png)



